molecular formula C23H24N4O4 B11004107 (1S,5S)-3-[3-(1-methyl-1H-indol-3-yl)propanoyl]-9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

(1S,5S)-3-[3-(1-methyl-1H-indol-3-yl)propanoyl]-9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

Cat. No.: B11004107
M. Wt: 420.5 g/mol
InChI Key: NYGBFXZMBFEPAN-MYJWUSKBSA-N
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Description

The compound “(5S)-3-[3-(1-METHYL-1H-INDOL-3-YL)PROPANOYL]-9-NITRO-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE” is a complex organic molecule that features a variety of functional groups, including an indole moiety, a nitro group, and a hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin core. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the indole ring, the introduction of the nitro group, and the construction of the hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin core. Each step would require specific reagents and conditions, such as:

    Formation of the Indole Ring: This might involve Fischer indole synthesis, which uses phenylhydrazine and an aldehyde or ketone under acidic conditions.

    Introduction of the Nitro Group: Nitration reactions typically use nitric acid and sulfuric acid.

    Construction of the Diazocin Core: This could involve cyclization reactions, possibly using amines and aldehydes under reductive amination conditions.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Various positions on the molecule can undergo substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while oxidation of the indole ring could yield various oxidized derivatives.

Scientific Research Applications

Chemistry

In chemistry, such compounds are often studied for their unique structural features and reactivity. They can serve as intermediates in the synthesis of more complex molecules.

Biology

In biology, these compounds might be investigated for their potential as enzyme inhibitors or receptor ligands, given the presence of the indole moiety, which is common in many biologically active molecules.

Medicine

In medicine, compounds with similar structures are often explored for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, these compounds could be used in the development of new materials or as precursors to other valuable chemicals.

Mechanism of Action

The mechanism of action of such a compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The indole moiety could interact with aromatic residues in the target protein, while the nitro group might form hydrogen bonds or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    (5S)-3-[3-(1H-INDOL-3-YL)PROPANOYL]-9-NITRO-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE: Similar structure but without the methyl group on the indole ring.

    (5S)-3-[3-(1-METHYL-1H-INDOL-3-YL)PROPANOYL]-9-NITRO-1,2,3,4,5,6-HEXAHYDRO-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE: Similar structure but without the hexahydro modification.

Uniqueness

The unique combination of functional groups and the specific stereochemistry of the compound might confer unique biological activities or reactivity patterns compared to similar compounds.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

(9S)-11-[3-(1-methylindol-3-yl)propanoyl]-5-nitro-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C23H24N4O4/c1-24-13-16(18-4-2-3-5-20(18)24)6-9-22(28)25-11-15-10-17(14-25)19-7-8-21(27(30)31)23(29)26(19)12-15/h2-5,7-8,13,15,17H,6,9-12,14H2,1H3/t15-,17?/m0/s1

InChI Key

NYGBFXZMBFEPAN-MYJWUSKBSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)CCC(=O)N3C[C@@H]4CC(C3)C5=CC=C(C(=O)N5C4)[N+](=O)[O-]

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCC(=O)N3CC4CC(C3)C5=CC=C(C(=O)N5C4)[N+](=O)[O-]

Origin of Product

United States

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